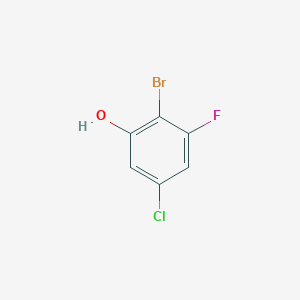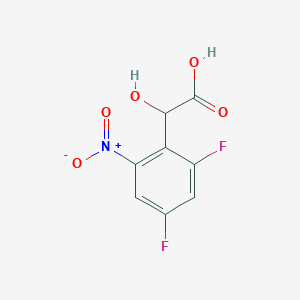
6-hydroxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one, also known as 6-hydroxy-2-tetrahydropyran-4-ylidene-1-benzofuran-3(2H)-one, is a heterocyclic organic compound that has found a wide range of applications in the fields of organic synthesis, pharmacology, and biochemistry. It is a naturally occurring compound found in plants, fungi, and bacteria, and its unique structure makes it a promising target for medicinal and industrial applications.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Researchers have developed efficient synthesis methods for compounds related to "6-hydroxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one". For example, one-pot, sequential reactions have been utilized for the preparation of benzofuran derivatives, showcasing innovative approaches to compound synthesis. These methodologies emphasize the utility of specific reactants and conditions to achieve high yields of desired products, highlighting advancements in organic synthesis techniques (Thirupaiah Bade & R. R. Vedula, 2014).
Chemical Structure and Properties
Research on the chemical structures and properties of benzofuran derivatives reveals their complex nature and potential applications. Studies have elucidated the structure of novel chalcone and tetrahydrobenzofuran derivatives, demonstrating the significance of intramolecular interactions and the impact of molecular structure on stability and reactivity. These investigations provide a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in various scientific domains (K. Bhattacharyya et al., 1999; A. Levai et al., 2002).
Polysaccharide-Type Polymers
The development of polysaccharide-type polymers, such as poly(trans-3,4-dihydroxytetrahydropyran-6,2-diyloxymethylene), showcases the versatility of benzofuran derivatives in material science. These polymers, prepared from ring-opening polymerization, exhibit unique properties, including water sorption behavior. Such research underscores the potential of these compounds in creating new materials with specific functionalities (H. Komada, M. Okada, & H. Sumitomo, 1978).
Antimicrobial Investigations
The antimicrobial activities of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been explored, illustrating the bioactive potential of these compounds. Such studies highlight the importance of benzofuran derivatives in developing new antimicrobial agents, offering insights into their mechanisms of action and potential therapeutic applications (D. Kumar et al., 2007).
Propiedades
IUPAC Name |
6-hydroxy-2-(oxan-4-ylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-9-1-2-10-11(7-9)17-13(12(10)15)8-3-5-16-6-4-8/h1-2,7,14H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYXRCVLWHXECE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

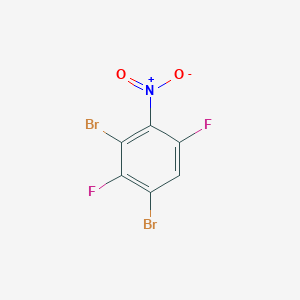
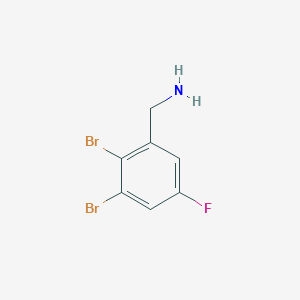



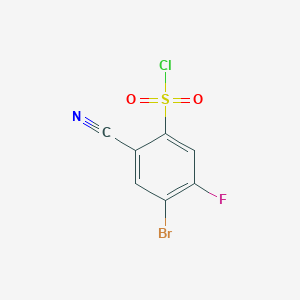


![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1530013.png)
